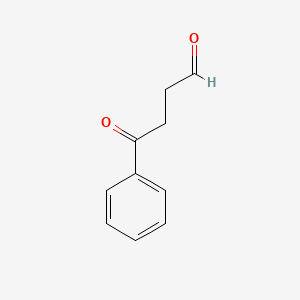

4-Oxo-4-phenylbutanal

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H10O2 |

|---|---|

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

4-oxo-4-phenylbutanal |

InChI |

InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |

Clave InChI |

HZEAOWBQGRPLJA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CCC=O |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 4 Oxo 4 Phenylbutanal

Direct Synthetic Routes

Direct synthetic methods offer a straightforward approach to obtaining 4-oxo-4-phenylbutanal. These routes typically involve the oxidation of a precursor alcohol or the cleavage of a cyclic structure.

Oxidative Transformations of Precursor Alcohols

A common and direct method for the synthesis of this compound is the oxidation of 4-hydroxy-1-phenylbutan-1-one (B1625134). researchgate.netkyushu-u.ac.jp This transformation specifically targets the primary alcohol group for oxidation to an aldehyde while leaving the ketone group intact. One study demonstrated high chemoselectivity in the intramolecular competitive oxidation of 1-phenyl-1,4-butanediol, where the benzylic alcohol was preferentially oxidized over the primary alcohol, yielding 4-hydroxy-1-phenylbutan-1-one as the major product (81% yield) and this compound as a minor product (7% yield). kyushu-u.ac.jp The oxidation of 4-hydroxy-1-phenylbutan-1-one to this compound can be accomplished using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. researchgate.net

Table 1: Oxidation of 1-phenyl-1,4-butanediol

| Precursor | Oxidant | Product(s) | Yield(s) |

| 1-phenyl-1,4-butanediol | Triarylbismuthane Oxide | 4-Hydroxy-1-phenylbutan-1-one | 81% |

| This compound | 7% | ||

| 4-Hydroxy-1-phenylbutan-1-one | Pyridinium Chlorochromate (PCC) | This compound | - |

Ring-Opening Reactions and Rearrangements

The strained ring systems of cyclobutane (B1203170) derivatives provide a thermodynamic driving force for ring-opening reactions, which can be harnessed for the synthesis of 1,4-dicarbonyl compounds like this compound.

An iron-catalyzed decarboxylative ring-opening of cyclic tertiary carboxylic acids has been developed, which proceeds via a photoinduced ligand-to-metal charge transfer (LMCT). rsc.org This method allows for the preparation of 1,n-dicarbonyl compounds through the homolytic cleavage of the C–C bond in unstrained carbocyclic ring systems under mild conditions. rsc.org While this specific reaction for the synthesis of this compound is noted, detailed experimental data for this exact transformation is not provided in the search results. Other research has explored iron-catalyzed reductive ring-opening reactions of cyclopropyl (B3062369) ketones. nih.gov

A novel, two-step procedure has been developed for the synthesis of 1,4-dicarbonyls, including γ-ketoaldehydes like this compound. rsc.orgdntb.gov.ua This method involves the efficient and clean molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. rsc.orgdntb.gov.uaresearchgate.net The necessary starting materials, cyclobutane-1,2-diols, are prepared through the nucleophilic addition of organolithiums or Grignard reagents to 2-hydroxycyclobutanone. rsc.org Specifically, the synthesis of this compound was achieved with an 88% yield from cis-1-phenylcyclobutane-1,2-diol. rsc.org This oxidative cleavage can be enhanced by microwave irradiation.

Table 2: Molybdenum-Catalyzed Synthesis of this compound

| Precursor | Catalyst | Oxidant/Solvent | Yield |

| cis-1-phenylcyclobutane-1,2-diol | Dioxomolybdenum(VI) complex | DMSO | 88% |

Alternative and Precursor-Based Synthesis

In addition to direct methods, this compound can be synthesized through the derivatization of a related carboxylic acid.

Derivatization from 4-Oxo-4-phenylbutanoic Acid

The synthesis of this compound can be approached from its corresponding carboxylic acid, 4-oxo-4-phenylbutanoic acid. This precursor is readily synthesized via a Friedel–Crafts reaction between succinic anhydride (B1165640) and benzene (B151609) in the presence of anhydrous aluminum chloride. derpharmachemica.comscholarsresearchlibrary.commdpi.com The conversion of the carboxylic acid to the aldehyde is a standard transformation in organic synthesis. While the search results mention the synthesis and various reactions of 4-oxo-4-phenylbutanoic acid, such as its oxidation to benzoic acid derpharmachemica.comscholarsresearchlibrary.com or its reduction rsc.org, specific details and yields for its direct conversion to this compound are not explicitly provided. One study describes a procedure for the esterification of 4-oxo-4-phenylbutanoic acid using tert-butyl trichloroacetamidate. unimi.it

Friedel-Crafts Acylation in Precursor Synthesis

The Friedel-Crafts acylation is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring. In the context of synthesizing this compound, this reaction is crucial for the preparation of key precursors. A prominent example is the synthesis of 4-oxo-4-phenylbutanoic acid, which can then be further converted to the target aldehyde.

The synthesis of 4-oxo-4-phenylbutanoic acid is effectively achieved through the Friedel-Crafts condensation of succinic anhydride with benzene. mdpi.com This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a common choice. mdpi.com In this process, the acylium ion generated from succinic anhydride and AlCl₃ attacks the benzene ring, leading to the formation of the desired keto-acid. The reaction is generally followed by recrystallization from a solvent like water to purify the product. mdpi.com This method represents a classic and efficient route to a key intermediate that contains the necessary 4-oxo-4-phenylbutyl skeleton.

Table 1: Friedel-Crafts Acylation for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

Enantioselective and Diastereoselective Synthesis Approaches for Analogues

The development of synthetic methods that control stereochemistry is a significant area of modern organic chemistry. For analogues of this compound, enantioselective and diastereoselective strategies are employed to create complex molecules with specific spatial arrangements of atoms. These stereochemically defined analogues are important for various applications, including pharmaceutical research.

A notable example of an enantioselective approach involves the catalytic asymmetric synthesis of substituted tetrahydrofurans starting from this compound itself. thieme-connect.commpg.de Research has shown that in the presence of a chiral imidodiphosphorimidate (IDPi) catalyst, a nucleophilic attack can be directed exclusively to the ketone functional group of the keto-aldehyde. thieme-connect.commpg.de For instance, the reaction of this compound with a silyl (B83357) ketene (B1206846) acetal (B89532), catalyzed by (S,S)-IDPi, proceeds with high enantioselectivity. mpg.de The steric properties of the IDPi catalyst play a critical role in achieving the desired stereochemical outcome. thieme-connect.com This method is significant because it demonstrates a reversal of the typical reactivity, where aldehydes are generally more reactive than ketones. mpg.de

The versatility of this approach is demonstrated by its tolerance of various substituents on the phenyl ring and its applicability to other ketones, including aliphatic ones. mpg.de Furthermore, the use of 5-ketoaldehydes as substrates under similar conditions yields tetrahydropyrans with a tetrasubstituted stereogenic center in high yields and enantioselectivities. mpg.de

Table 2: Enantioselective Synthesis of a Tetrahydrofuran (B95107) Analogue

| Substrate | Nucleophile | Catalyst | Key Outcome | Reference |

|---|

Diastereoselective synthesis strategies are also crucial for creating analogues with multiple stereocenters. General methodologies, such as those involving the direct generation of titanium enolates, allow for diastereoselective bond formations with various electrophiles, a technique applicable to aldehydes like 4-phenylbutanal. acs.org Other specialized methods, like the diastereoselective hydroboration of tetrahydroazepines, showcase the diverse approaches available for synthesizing complex, stereochemically rich molecules derived from related structural motifs. mdpi.com

Reactivity and Complex Chemical Transformations of 4 Oxo 4 Phenylbutanal

Chemoselective Reactivity of Carbonyl Functionalities

The presence of two distinct carbonyl groups in 4-oxo-4-phenylbutanal—an aldehyde and a ketone—raises the question of chemoselectivity in its reactions. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than ketones due to less steric hindrance and electronic effects. However, this inherent reactivity can be reversed or controlled through the use of specific catalysts and reaction conditions.

Preferential Reactivity of the Aldehyde Moiety

In many reactions, the aldehyde group of this compound exhibits greater reactivity compared to the ketone. This is the expected outcome based on the higher electrophilicity of the aldehyde carbonyl carbon. For instance, in the Paal-Knorr furan (B31954) synthesis, protonation of one of the carbonyls is a key step. The reaction of this compound with a Brønsted acid catalyst can lead to the formation of a furan, which proceeds through the enolization of the ketone and subsequent attack on the protonated aldehyde. scribd.com

Another example of the aldehyde's preferential reactivity is seen in certain reduction reactions. While strong reducing agents will reduce both carbonyls, milder or more sterically hindered reagents can selectively target the aldehyde.

Selective Reactivity of the Ketone Moiety

While aldehydes are generally more reactive, it is possible to achieve selective reactions at the ketone position of this compound. This is often accomplished by using a Lewis acid catalyst that can preferentially activate the ketone. This activation may be favored due to the formation of a more stable complex with the ketone or through neighboring group participation.

A notable example is the catalytic asymmetric synthesis of substituted tetrahydrofurans. In a reaction between this compound and a silyl (B83357) ketene (B1206846) acetal (B89532), catalyzed by an imidodiphosphorimidate (IDPi) catalyst, the nucleophilic attack occurs exclusively at the ketone. mpg.dethieme-connect.com This reversal of the typical reactivity is a significant finding, demonstrating that the ketone can be made more reactive than the aldehyde under specific catalytic conditions. mpg.dethieme-connect.com This method has been successfully used to construct highly substituted tetrahydrofurans with excellent chemo-, diastereo-, and enantioselectivity. mpg.de

Nucleophilic Additions and Condensation Reactions

This compound readily undergoes nucleophilic additions and condensation reactions at its carbonyl centers. The stereochemical outcome of these reactions can often be controlled, leading to the formation of complex molecules with high precision.

Stereoselective Reactions with Carbon Nucleophiles (e.g., Silyl Ketene Acetals)

The reaction of this compound with carbon nucleophiles, such as silyl ketene acetals, has been a subject of detailed study, particularly in the context of stereoselective synthesis. As mentioned previously, the use of a chiral imidodiphosphorimidate (IDPi) catalyst can direct the addition of a silyl ketene acetal to the ketone functionality with high enantioselectivity. mpg.de

In one study, the reaction of this compound with a silyl ketene acetal in the presence of an (S,S)-IDPi catalyst yielded the product resulting from ketone attack with a high enantiomeric ratio. mpg.de The efficiency of this method was demonstrated across a range of nucleophiles and substrates, highlighting its utility in constructing chiral molecules. mpg.dethieme-connect.com

Table 1: Stereoselective Addition of Silyl Ketene Acetals to this compound mpg.de

| Catalyst | Nucleophile | Product | Enantiomeric Ratio (er) |

| (S,S)-IDPi 3a | Silyl Ketene Acetal 2a | Tetrahydrofuran (B95107) 4a | 94.5:5.5 |

This table showcases the high level of enantioselectivity achievable in the reaction of this compound with a silyl ketene acetal, catalyzed by a specific chiral IDPi catalyst.

Cyclization Reactions Leading to Heterocyclic Systems

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Substituted tetrahydrofurans are prevalent structural motifs in many natural products and biologically active molecules. This compound and its derivatives serve as valuable starting materials for the synthesis of these heterocycles. The catalytic, enantioselective addition of nucleophiles to the ketone, as described above, followed by an in-situ reduction and cyclization, provides a direct route to highly substituted tetrahydrofurans. mpg.dethieme-connect.com This approach has been shown to be broadly applicable for the synthesis of 2,2,5-trisubstituted and 2,2,5,5-tetrasubstituted tetrahydrofurans with excellent stereoselectivities. mpg.de

The general strategy involves the initial nucleophilic attack at the ketone, which, after workup or in-situ transformation, generates a hydroxyl group. This hydroxyl group can then undergo an intramolecular reaction with the aldehyde (or a derivative thereof) to form the tetrahydrofuran ring. The stereochemistry of the final product is controlled by the initial stereoselective nucleophilic addition.

Similarly, by starting with the corresponding 1,5-keto aldehydes, this methodology can be extended to the synthesis of tetrahydropyrans with a tetrasubstituted stereogenic center, also with high yields and enantioselectivities. mpg.dethieme-connect.com

Synthesis of Substituted Pyrroles (e.g., 3-Formylpyrroles)

This compound is a valuable precursor in the synthesis of substituted pyrroles, a class of heterocyclic compounds prevalent in natural products and pharmaceuticals. rsc.org A significant application is in the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or mildly acidic conditions. organic-chemistry.org The use of this compound in this reaction allows for the formation of phenyl-substituted pyrroles.

A notable extension of this methodology is the synthesis of densely substituted 3-formylpyrroles. researchgate.net This is achieved through a one-pot reaction of this compound with various aldimines in the presence of an organocatalyst like L-proline. researchgate.net The reaction proceeds in a modular fashion, allowing for the creation of a diverse library of 3-formylpyrroles with high yields (typically around 70%). researchgate.net The mechanism involves the initial formation of an enamine from the aldimine, which then attacks the carbonyl group of the this compound. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. organic-chemistry.orgresearchgate.net

The following table summarizes representative examples of 3-formylpyrroles synthesized from this compound and various imines. researchgate.net

| Aldimine Reactant | Catalyst | Solvent | Product | Yield (%) |

| N-PMP aldimine | L-proline | DMSO | 2,5-diaryl pyrrole-3-carboxaldehydes | 70 |

Redox Reactions

Catalytic Oxidation Pathways

The aldehyde functional group in this compound is susceptible to oxidation. γ-ketoaldehydes, the class of compounds to which this compound belongs, are recognized as highly reactive products of lipid peroxidation. nih.gov In biological systems, these compounds can rapidly adduct to proteins. nih.govnih.gov

In a synthetic context, the oxidation of this compound can be controlled to yield specific products. For instance, the oxidation of the closely related 4-oxo-4-phenylbutanoic acid has been studied using reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC), where the reaction is catalyzed by hydrogen ions. orientjchem.org While specific catalytic oxidation pathways for this compound are not extensively detailed in the provided results, the reactivity of the aldehyde group suggests that it can be oxidized to the corresponding carboxylic acid under appropriate conditions. smolecule.com The presence of the ketone functionality introduces the possibility of selective oxidation, where one carbonyl group is targeted over the other. mpg.de

Selective Reduction to Alcohols or Acetals

The selective reduction of one of the two carbonyl functionalities in this compound presents a synthetic challenge and opportunity. The choice of reducing agent and reaction conditions determines whether the aldehyde, the ketone, or both are reduced.

For the selective reduction of the oxo group to a hydroxyl group, various reducing agents can be employed. google.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the aldehyde and the ketone to the corresponding diol, 4-phenyl-1,4-butanediol. rsc.org Milder or more sterically hindered reducing agents may allow for selective reduction. For example, in a related system, the choice of a chiral borane (B79455) reagent led to the reduction of an aldehyde in the presence of a ketone. nih.gov

The formation of acetals from the aldehyde group is another important transformation. This can be achieved by reacting this compound with an alcohol under acidic conditions. A photoorganocatalytic method for the synthesis of acetals from aldehydes has also been developed, offering a milder alternative to traditional acid catalysis. rsc.org

C-C Bond Forming and Cleavage Reactions

Direct Aldehyde C-H Bond Activation (e.g., Hydroacylation, Transfer Hydroformylation)

The direct activation of the aldehyde C-H bond in this compound opens avenues for various C-C bond-forming reactions. One such reaction is hydroacylation, where the aldehyde adds across a carbon-carbon double or triple bond. scholaris.ca Rhodium catalysts are particularly effective in activating aldehyde C-H bonds for this purpose. scholaris.canih.gov This method can be applied to complex molecules and allows for the formation of new ketones. scholaris.ca However, competing decarbonylation can sometimes be an issue. scholaris.ca

Transfer hydroformylation is another powerful transformation that involves the transfer of a formyl group and a hydride from an aldehyde to an acceptor molecule, typically a strained olefin. nih.gov This process, also catalyzed by rhodium complexes, results in the cleavage of a C-C bond in the aldehyde substrate and the formation of an olefin. nih.gov This reaction is inspired by the enzymatic dehydroformylation processes found in nature. nih.gov The use of a benzoate (B1203000) counterion in the rhodium catalyst has been shown to act as a proton shuttle, facilitating the transfer hydroformylation process. nih.gov

Directed Cleavage of Cyclopropane (B1198618) Intermediates

While direct C-C bond cleavage of this compound itself is not explicitly detailed, related transformations involving the cleavage of cyclopropane intermediates derived from similar structures have been reported. For instance, a method for the directed C-C bond cleavage of cyclopropane intermediates generated from N-tosylhydrazones and stable enaminones has been developed. rsc.org This reaction proceeds via a copper-catalyzed process and leads to the formation of functionalized butanal derivatives. rsc.org This suggests the potential for developing similar strategies that could utilize this compound or its derivatives to generate and subsequently cleave cyclopropane intermediates, leading to novel molecular scaffolds.

Organocatalytic C-C Bond Formation (e.g., 1,4-Addition)

The reactivity of this compound and its derivatives in organocatalytic carbon-carbon bond-forming reactions, particularly through 1,4-addition (Michael addition), showcases the power of this strategy to construct complex molecular architectures with high levels of stereocontrol. Organocatalysis, utilizing small chiral organic molecules, offers a metal-free alternative for the enantioselective functionalization of carbonyl compounds. The focus of this section is on the 1,4-addition to unsaturated precursors of this compound, which generates functionalized chiral butanal structures.

Detailed Research Findings

Research in the field of organocatalysis has demonstrated the utility of chiral secondary amines to catalyze the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes. This transformation typically proceeds through the formation of a transient iminium ion, which activates the unsaturated system for nucleophilic attack.

A notable example involves the asymmetric organocatalytic cascade reaction between tryptamine (B22526) derivatives and an unsaturated precursor of this compound. Specifically, the reaction of N-BOC-1-allyltryptamine with methyl 4-oxo-4-phenyl-but-2-enal was investigated. caltech.edu This reaction is catalyzed by a chiral imidazolidinone catalyst, specifically a trifluoroacetic acid (TFA) salt of a diarylprolinol ether derivative. caltech.edu The process initiates with a 1,4-conjugate addition of the tryptamine to the enal, followed by a subsequent cyclization, leading to the formation of a complex pyrroloindoline structure. The initial C-C bond-forming step is a key example of an organocatalytic 1,4-addition that generates a substituted this compound intermediate.

The reaction demonstrates high efficiency and stereoselectivity, affording the desired product in excellent yield and with high diastereomeric and enantiomeric purity. The specific conditions and results of this transformation are detailed in the table below.

Table 1: Organocatalytic 1,4-Addition of N-BOC-1-allyltryptamine to Methyl 4-oxo-4-phenyl-but-2-enal caltech.edu

| Catalyst | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (2S, 5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one • TFA | N-BOC-1-allyltryptamine | Methyl 4-oxo-4-phenyl-but-2-enal | CH₂Cl₂ | -40 | 64 | 92 | 12.7:1 | 94 |

The data clearly indicates that the organocatalytic 1,4-addition is highly effective, proceeding under mild conditions to furnish a complex product with two newly formed stereocenters. The high diastereoselectivity and enantioselectivity underscore the directing power of the chiral organocatalyst in controlling the spatial arrangement of the newly formed C-C bond. This type of transformation is pivotal for the synthesis of biologically relevant molecules and complex natural products.

Further research has explored the Michael addition of nitroalkanes to 4-oxo-enoates, which are structurally related to the unsaturated precursors of this compound. These reactions also provide access to functionalized chiral γ-keto esters with high yields and excellent enantioselectivities, further highlighting the versatility of organocatalytic C-C bond formation in this class of compounds. rsc.org

Catalytic Strategies in 4 Oxo 4 Phenylbutanal Transformations

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis.

Chiral Amine Catalysis (e.g., L-Proline, Enamine Catalysis)

Chiral secondary amines, most notably L-proline, are powerful catalysts for asymmetric transformations. researchgate.netnih.gov The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate. libretexts.org L-proline, possessing both a secondary amine and a carboxylic acid, can act as a bifunctional catalyst. researchgate.netnih.gov The amine reacts with a carbonyl compound—in the case of 4-Oxo-4-phenylbutanal, this would preferentially be the more reactive aldehyde—to form an enamine. This enamine can then engage in various stereoselective reactions, such as aldol (B89426), Mannich, and Michael additions. nih.govlibretexts.org The stereochemical outcome is directed by the chiral scaffold of the catalyst.

The general mechanism involves the attack of the enamine on an electrophile, followed by hydrolysis to release the product and regenerate the catalyst. libretexts.org This strategy allows for the enantioselective formation of new carbon-carbon bonds at the carbon alpha to the aldehyde.

| Catalyst | Catalysis Type | Potential Reaction with this compound | Expected Product Class |

| L-Proline | Enamine | Intramolecular Aldol Cyclization | Chiral cyclic β-hydroxy ketones |

| Chiral diarylprolinol silyl (B83357) ether | Enamine | Intermolecular Michael Addition | γ-Keto aldehydes with chiral substituents |

| Chiral secondary amine | Enamine | Intermolecular Aldol Reaction | Chiral β-hydroxy γ-keto aldehydes |

Brønsted Acid Catalysis for Heteroaromatic Product Formation

Brønsted acid catalysis involves the use of a proton donor to activate a substrate. nih.gov In the context of this compound, a Brønsted acid can protonate one of the carbonyl oxygens, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This activation is a key step in the synthesis of heteroaromatic compounds. For instance, in the presence of a nitrogen source like ammonia (B1221849) or an amine, the acid-catalyzed intramolecular cyclization of this compound, followed by dehydration, would lead to the formation of substituted pyrroles. Similarly, acid-catalyzed dehydration can yield furan (B31954) derivatives.

| Catalyst Type | Activation Mode | Potential Reaction with this compound | Product Class |

| Triflic Acid | Carbonyl protonation | Intramolecular cyclization/dehydration | Substituted furans |

| p-Toluenesulfonic acid | Carbonyl protonation | Reaction with an amine, then cyclization | Substituted pyrroles |

| Phosphoric Acids | Carbonyl protonation | Paal-Knorr type synthesis | Heteroaromatics |

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbenes (NHCs) are highly versatile organocatalysts known for their ability to induce "umpolung," or polarity reversal, at a carbonyl carbon. nih.govmdpi.com An NHC catalyst adds to the aldehyde group of this compound to form a covalent intermediate known as the Breslow intermediate. mdpi.combeilstein-journals.org This species is nucleophilic at the original aldehyde carbon, allowing it to participate in reactions that are otherwise inaccessible. For example, this intermediate could undergo an intramolecular Stetter reaction, where the nucleophilic carbon attacks the ketone carbonyl, leading to the formation of a five-membered ring. NHC catalysis under oxidizing conditions can also be used to convert the aldehyde into an activated acyl azolium intermediate, which can then react with nucleophiles to form esters or amides. nih.govnih.gov

| Catalyst | Key Intermediate | Potential Reaction with this compound | Product Class |

| Thiazolium salt | Breslow intermediate | Intramolecular Stetter Reaction | Chiral cyclopentanone (B42830) derivatives |

| Triazolium salt | Acyl azolium | Oxidative esterification with an alcohol | γ-Keto esters |

| Imidazolium salt | Homoenolate equivalent | Annulation with an electrophile | Functionalized cyclic compounds |

Photoorganocatalysis for Acetal (B89532) Synthesis

Photoorganocatalysis merges the principles of organocatalysis with photochemistry. This strategy can be employed for the synthesis of acetals from aldehydes. Research has demonstrated that an organic photocatalyst, upon excitation with light, can facilitate the reaction between an aldehyde and an alcohol. researchgate.net For this compound, this method would selectively convert the aldehyde functional group into an acetal in the presence of an alcohol like methanol. This transformation proceeds under mild conditions and offers excellent functional group tolerance, leaving the ketone moiety intact for subsequent reactions. The mechanism often involves the generation of radical intermediates initiated by the excited state of the catalyst. researchgate.net

Hydrogen-Bonding Bifunctional Catalysts (e.g., Squaramide-based)

Bifunctional catalysts containing both a hydrogen-bond donor motif and a Lewis or Brønsted basic site are highly effective in asymmetric synthesis. Squaramides have emerged as excellent hydrogen-bond donors, comparable to ureas and thioureas. mdpi.com A chiral squaramide catalyst bearing a tertiary amine group can simultaneously activate both the electrophile and the nucleophile. researchgate.netnih.gov In a reaction involving this compound, the squaramide's N-H groups would activate the aldehyde carbonyl by hydrogen bonding, increasing its electrophilicity. Concurrently, the tertiary amine base would deprotonate a pro-nucleophile, enhancing its reactivity. This dual activation enables highly organized, stereoselective transition states, leading to products with high enantiopurity.

| Catalyst Type | Activation Mode | Potential Reaction with this compound | Key Feature |

| Cinchona-derived squaramide | Dual H-bonding and Brønsted base | Asymmetric Michael addition of malonates | Simultaneous activation of electrophile and nucleophile |

| Amine-squaramide | H-bond donation to carbonyl | Enantioselective addition of nitroalkanes | Formation of chiral γ-nitro ketones |

| Thiourea-amine catalyst | Bifunctional activation | Asymmetric Friedel-Crafts alkylation | High stereocontrol through organized transition state |

Transition Metal Catalysis

Transition metal complexes are fundamental catalysts for a vast range of organic transformations. For a substrate like this compound, transition metal catalysis can be used for selective reductions, oxidations, and carbon-carbon bond formations. For example, the oxidation of the related 4-oxo-4-phenylbutanoic acid to benzoic acid has been studied using a tripropylammonium (B8586437) fluorochromate (TriPAFC), a Cr(VI) species. derpharmachemica.com This highlights the potential for transition metals to mediate oxidative cleavage reactions.

More commonly, transition metals are employed for selective hydrogenation. Catalysts based on palladium, platinum, rhodium, or ruthenium can be used to selectively reduce either the aldehyde or the ketone, or both, depending on the reaction conditions and catalyst choice. For instance, catalytic transfer hydrogenation often selectively reduces ketones over aldehydes, while catalytic hydrogenation with H₂ gas can be tuned to reduce the aldehyde or both carbonyls.

| Metal Catalyst | Reaction Type | Transformation of this compound | Product Class |

| Pd/C, H₂ | Hydrogenation | Reduction of both carbonyls | Phenyl-1,4-butanediol |

| Ru-complex | Transfer Hydrogenation | Selective reduction of the ketone | 4-Hydroxy-4-phenylbutanal |

| Rh-complex | Asymmetric Hydrogenation | Enantioselective reduction of the ketone | Chiral 4-hydroxy-4-phenylbutanal |

| Cr(VI) oxidant | Oxidation | Oxidative cleavage | Benzoic acid derpharmachemica.com |

Iron-Catalyzed Ring-Opening Transformations

Molybdenum-Catalyzed Oxidative Cleavage

Specific studies detailing the molybdenum-catalyzed oxidative cleavage of the carbon-carbon bond in this compound or related γ-ketoaldehydes could not be identified in the reviewed literature. While molybdenum catalysts are employed in various oxidation reactions, research explicitly focusing on the oxidative cleavage of this particular compound is not prominently documented. dtu.dk

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation represents a powerful strategy for the functionalization of otherwise inert carbon-hydrogen bonds. nih.gov In molecules containing a phenyl group, such as this compound, this approach can be used to create new bonds directly on the aromatic ring. The mechanism often involves a directing group within the substrate that coordinates to the rhodium center, positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho-position. nih.gov

Theoretical and experimental studies have elucidated the general mechanism, which can proceed through different pathways depending on the catalyst's oxidation state (Rh(I) or Rh(III)). nih.govnih.gov For Rh(III) catalysts, the activation often occurs via a concerted metalation-deprotonation (CMD) pathway. researchgate.net Research on substrates analogous to this compound, such as 4-phenylbutanoic acid, has demonstrated the feasibility of Rh-catalyzed meta-C-H arylation, showcasing the ability to functionalize the phenyl ring even with flexible, longer alkyl chains separating it from the directing functional group. researchgate.net This highlights the potential for rhodium catalysis to selectively modify the aryl portion of γ-aryl ketoaldehydes.

Iridium-Catalyzed Asymmetric Hydrogenation of Analogues

Iridium catalysts are highly effective in the asymmetric hydrogenation of various unsaturated compounds, including analogues of this compound. dicp.ac.cnnih.govrsc.org A key application is the enantioselective reduction of α-ketoesters to chiral α-hydroxyesters, which are valuable building blocks in the pharmaceutical industry.

Research on the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate, a close analogue of this compound, has been conducted using bimetallic Pt-Ir catalysts supported on γ-Al2O3. researchgate.net In these systems, the presence of iridium alongside platinum influences the catalytic activity and selectivity. Studies have shown that while iridium can act as an inactive species that dilutes platinum active sites, the choice of metal is crucial for enantioselectivity. researchgate.net The notable differences in reaction rates and enantioselectivity between platinum and iridium are attributed to the different adsorption behaviors of the chiral modifier on the metal surface. researchgate.net

| Catalyst | Substrate | Product | Key Findings |

| Pt-Ir/γ-Al2O3 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | The addition of a small amount of Iridium to the Platinum catalyst was found to suppress hydrogenation activity and selectivity. researchgate.net |

Chromium(VI) Oxidants and Chelating Agents

The oxidation of analogues of this compound, specifically 4-oxo-4-phenylbutanoic acid, using Chromium(VI) oxidants has been the subject of detailed kinetic and mechanistic studies. derpharmachemica.comorientjchem.org These reactions often result in the cleavage of the carbon chain to yield benzoic acid. derpharmachemica.com A common Cr(VI) reagent used for this transformation is Tripropylammonium fluorochromate (TriPAFC). derpharmachemica.comorientjchem.org

The efficiency of these oxidations can be significantly enhanced by the presence of chelating agents, which act as promoters. derpharmachemica.com Picolinic acid (PA) is a notable example of such a promoter. Kinetic studies show that the reaction rate increases linearly with the concentration of picolinic acid. derpharmachemica.com The proposed mechanism involves the formation of a complex between the Cr(VI) oxidant and picolinic acid. This complex then reacts with the substrate (4-oxo-4-phenylbutanoic acid) to form a ternary complex, which subsequently decomposes to give the final products. derpharmachemica.com The reaction is first order with respect to the oxidant, the substrate, and H+ ions. derpharmachemica.com The process is believed to involve intermediate chromium states such as Cr(IV) and Cr(V). derpharmachemica.comorientjchem.org

| Oxidant System | Substrate | Product | Kinetic Parameters |

| TriPAFC / Picolinic Acid | 4-Oxo-4-phenylbutanoic acid | Benzoic acid | First order in [TriPAFC], [Substrate], and [H+]. Rate increases with picolinic acid concentration. derpharmachemica.com |

Mechanistic Investigations and Computational Chemical Studies

Reaction Kinetics and Thermodynamic Analyses

Kinetic studies on reactions involving the 4-oxo-4-phenylbutanal framework, particularly the oxidation of the closely related 4-oxo-4-phenylbutanoic acid, have shed light on the thermodynamic parameters governing these transformations. The oxidation process is first order with respect to the substrate, the oxidant, and H+ ions. The rates of these reactions have been measured at various temperatures to determine the activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡).

In one study, the oxidation of 4-oxo-4-phenylbutanoic acid was investigated at different temperatures in a 50% acetic acid-50% water medium. The calculated activation parameters provide insight into the transition state of the reaction.

Table 1: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

This interactive table presents thermodynamic data from a kinetic study.

| Parameter | Value | Unit |

|---|---|---|

| ΔH‡ | 71.9 | kJ mol⁻¹ |

| ΔS‡ | -58.4 | J K⁻¹ mol⁻¹ |

| ΔG‡ | 89.3 | kJ mol⁻¹ |

Furthermore, photochemical studies of this compound itself have determined specific rate constants for key mechanistic steps. In its triplet excited state, the compound undergoes intramolecular abstraction of the aldehydic γ-hydrogen atom. Steady-state triplet quenching studies have established the rate constant for this abstraction to be approximately 8 ± 1 × 10⁸ s⁻¹. researchgate.net This high reactivity highlights the influence of the aldehydic hydrogen in photochemical pathways. researchgate.net

Selectivity Studies and Control Mechanisms

Controlling the selectivity of reactions involving multifunctional compounds like this compound is a central challenge in organic synthesis. Research has focused on directing chemo-, regio-, diastereo-, and enantioselectivity through the careful choice of catalysts, reagents, and reaction conditions.

Studies involving this compound have demonstrated remarkable levels of selectivity.

Chemoselectivity : In a notable example, catalytic nucleophilic addition to this compound occurs preferentially at the ketone carbonyl over the aldehyde carbonyl. mpg.dethieme-connect.com This is a reversal of the intrinsic reactivity of these functional groups, as aldehydes are typically more electrophilic than ketones. This unusual chemoselectivity is achieved by the catalytic cycle that proceeds through the cyclic oxocarbenium ion intermediate. mpg.de

Enantioselectivity : The use of chiral IDPi catalysts has enabled the synthesis of tetrahydrofurans with excellent enantioselectivity, achieving enantiomeric ratios as high as 96.5:3.5. mpg.de Similarly, photocatalytic methods have been used for the enantioselective α-alkylation of aldehydes, producing derivatives like (R)-2-Benzyl-4-oxo-4-phenylbutanal with high enantiomeric excess. doi.org

Diastereoselectivity : The methodology has been extended to create multiple stereocenters with good control. The synthesis of 2,2,5-trisubstituted tetrahydrofurans can be achieved with moderate diastereoselectivity, while the formation of more complex 2,2,5,5-tetrasubstituted derivatives can proceed with excellent diastereoselectivity. mpg.de

The reaction environment, including the solvent and the presence of additives, plays a critical role in influencing both the rate and selectivity of chemical reactions.

In the oxidation of the related 4-oxo-4-phenylbutanoic acid, the reaction rate increases significantly as the proportion of acetic acid in an acetic acid-water solvent mixture is raised. This corresponds to a decrease in the dielectric constant, or polarity, of the medium. This effect is attributed to the facilitation of both the protonation of the oxidant and the enolisation of the keto-acid in a less polar environment, suggesting the interaction involves an ion and a dipole or two dipoles.

Table 2: Effect of Solvent Composition on the Rate of Oxidation

This interactive table shows the relationship between solvent polarity and reaction rate.

| % Acetic Acid (v/v) | % Water (v/v) | Dielectric Constant (D) | k₁ × 10⁴ (s⁻¹) |

|---|---|---|---|

| 40 | 60 | 45.78 | 1.83 |

| 50 | 50 | 39.15 | 2.92 |

| 60 | 40 | 32.52 | 4.80 |

| 70 | 30 | 25.89 | 8.01 |

Additives also have a profound impact. In the same oxidation system, the addition of picolinic acid catalyzes the reaction, with the rate increasing linearly with the concentration of the additive. The picolinic acid is believed to form a complex with the oxidant, creating a more potent electrophilic species.

Theoretical and Computational Approaches

Theoretical and computational chemistry have emerged as indispensable tools for elucidating complex reaction mechanisms, offering insights into transient species and transition states that are often difficult to characterize experimentally. For this compound, computational approaches provide a molecular-level understanding of its reactivity, particularly concerning the interplay between its keto and aldehyde functionalities.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies, thus providing a detailed map of the potential energy surface of a reaction.

One of the fundamental equilibria in this compound is the keto-enol tautomerism. DFT calculations can be utilized to determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. Functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such investigations. The calculations would typically reveal that the keto form is thermodynamically more stable, but the enol form plays a crucial role as a nucleophilic intermediate in various reactions.

Table 1: Calculated Relative Energies for Keto-Enol Tautomerism of this compound.

| Species | Relative Gibbs Free Energy (kcal/mol) | Transition State Energy (kcal/mol) |

|---|---|---|

| Keto Tautomer | 0.00 | 25.8 |

| Enol Tautomer | 8.2 |

Table 2: Calculated Activation Energies for the Oxidation of this compound.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Formation of Chlorite Ester Intermediate | 15.3 |

| Pericyclic Fragmentation | 9.7 |

In silico modeling encompasses a range of computational techniques to simulate chemical reactions and predict their outcomes. For this compound, this approach is particularly useful for exploring potential intramolecular reactions, given the presence of two reactive carbonyl groups.

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions. One such possibility is an intramolecular aldol (B89426) condensation, which could lead to the formation of a five- or six-membered ring. Computational models can be used to predict the feasibility of these pathways. By calculating the activation energies for the enolate formation and the subsequent nucleophilic attack of the enolate on the other carbonyl group, the preferred reaction pathway can be determined. Such studies often reveal that the formation of a five-membered ring via an aldol-type cyclization is kinetically and thermodynamically favored.

The reaction would proceed through the formation of an enolate at the carbon alpha to the ketone, followed by a nucleophilic attack on the aldehyde carbon. The resulting alkoxide would then be protonated to yield a cyclic hemiacetal.

Beyond the aldol condensation, other cyclization pathways can also be modeled. For example, the formation of cyclic ethers or lactones under different reaction conditions can be investigated. These models can take into account solvent effects and the presence of catalysts to provide a more accurate prediction of the reaction outcome. By comparing the energy profiles of different potential pathways, computational chemistry can guide synthetic efforts towards the desired product.

Table 3: Predicted Activation Energies for Potential Intramolecular Cyclization Pathways of this compound.

| Reaction Pathway | Ring Size | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Aldol Addition | 5-membered | 18.5 |

| Intramolecular Cannizzaro-type Reaction | - | 35.2 |

| Formation of Cyclic Hemiacetal | 5-membered | 22.1 |

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and structure of 4-Oxo-4-phenylbutanal. The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic).

For a derivative, this compound oxime, specific NMR data has been reported. rsc.org In one study, the ¹H NMR spectrum in CDCl₃ showed aromatic protons at δ = 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), and 7.43-7.48 (m, 3H), with aliphatic protons appearing at δ = 3.23 (s, 2H) and 2.67 (s, 2H). rsc.org The corresponding ¹³C NMR spectrum for this oxime derivative displayed signals at δ = 198.3 (C=O), 150.9, 136.6, 133.2, 128.6, 128.0 (aromatic carbons), 34.8, and 23.9 (aliphatic carbons). rsc.org While this data is for a derivative, it illustrates the type of information obtained. The expected signals for this compound itself would show distinct resonances for the aldehydic proton, the aromatic protons, and the two methylene (B1212753) groups.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Data obtained for this compound oxime in CDCl₃. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.98 | d, J = 7.0 | Aromatic (2H) |

| ¹H | 7.58 | s | Aromatic (2H) |

| ¹H | 7.43-7.48 | m | Aromatic (3H) |

| ¹H | 3.23 | s | Aliphatic (2H) |

| ¹H | 2.67 | s | Aliphatic (2H) |

| ¹³C | 198.3 | - | Carbonyl (C=O) |

| ¹³C | 150.9 - 128.0 | - | Aromatic Carbons |

| ¹³C | 34.8 | - | Aliphatic Carbon |

| ¹³C | 23.9 | - | Aliphatic Carbon |

Advanced NMR Techniques for Mechanistic Interrogation (e.g., Variable Temperature NMR, Hammett Studies)

Beyond basic structural confirmation, advanced NMR methods can be employed to study dynamic processes and reaction mechanisms.

Variable Temperature (VT) NMR involves recording NMR spectra at different temperatures to study dynamic equilibria or conformational changes. researchgate.netresearchgate.net For this compound, VT-NMR could be used to investigate the equilibrium between the aldehyde and its corresponding enol tautomer. By observing changes in chemical shifts or the coalescence of signals at different temperatures, researchers could determine the thermodynamic parameters (ΔH°, ΔS°) of this tautomerization. This technique is also valuable for studying restricted bond rotations, which can cause signal broadening at room temperature but resolve into sharp peaks at lower or higher temperatures. researchgate.net

Hammett Studies are a powerful tool in physical organic chemistry for investigating the electronic effects of substituents on reaction rates and equilibria. While no specific Hammett studies on this compound were found, the principle can be readily applied. To conduct such a study, a series of derivatives would be synthesized with different substituents (e.g., -OCH₃, -Cl, -NO₂) on the phenyl ring. The rates of a specific reaction, for example, the formation of an acetal (B89532) from the aldehyde group, would be measured for each derivative. A plot of the logarithm of the reaction rate constants (log k) against the appropriate Hammett substituent constant (σ) would yield a linear relationship. The slope of this line, the reaction constant (ρ), provides insight into the charge distribution in the transition state of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. beilstein-journals.org The molecular formula of this compound is C₁₀H₁₀O₂. nih.govchemspider.com Its exact mass (monoisotopic mass) is calculated to be 162.0681 Da. nih.gov HRMS analysis of a sample of this compound would be expected to yield a molecular ion peak very close to this calculated value, confirming its elemental composition. For instance, HRMS analysis (using ESI) of a related derivative, this compound oxime (C₁₀H₁₁NO₂), showed a found m/z of 178.0548 for the [M+H]⁺ ion, which corresponds to its calculated mass. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for detecting charged or polar molecules directly from solution. researchgate.net This makes it an invaluable tool for identifying and characterizing transient reaction intermediates. researchgate.netstanford.edu In the context of reactions involving this compound, ESI-MS could be used to monitor reaction progress in real-time. For example, in a base-catalyzed aldol (B89426) condensation reaction, ESI-MS could potentially detect the enolate intermediate of this compound. The technique allows for the "fishing" of ionic species directly from the reaction mixture, providing snapshots of the changing chemical composition and offering direct evidence for proposed mechanistic pathways. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its two carbonyl groups (ketone and aldehyde) and the phenyl ring. The presence of a strong, sharp peak around 1700 cm⁻¹ is a key indicator of a carbonyl group. masterorganicchemistry.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |

| Ketone C=O | Stretch | ~1685 (conjugated) | Strong |

| Aldehyde C=O | Stretch | ~1725 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

The precise position of the ketone C=O stretch is influenced by its conjugation with the phenyl ring, which typically lowers the frequency compared to a non-conjugated ketone. The aldehyde C=O stretch is generally found at a higher frequency. The presence of two distinct carbonyl peaks, along with the characteristic aldehyde C-H stretches and aromatic C-H stretches, would provide strong evidence for the structure of this compound.

Based on the conducted research, no specific X-ray diffraction data for the solid-state structure of this compound or its closely related compounds/polymorphs could be located.

Therefore, the section on "" focusing on "X-ray Diffraction Analysis for Solid-State Structures" cannot be completed at this time.

For aldehydes and ketones in general, X-ray diffraction analysis is often performed on their more stable crystalline derivatives, such as 2,4-dinitrophenylhydrazones, to facilitate identification and structural elucidation. However, no such studies were found for derivatives of this compound.

Without experimental crystallographic data, a detailed analysis and the creation of data tables for the solid-state structure of this compound are not possible.

Applications and Synthetic Utility of 4 Oxo 4 Phenylbutanal Derivatives

Building Blocks for Complex Natural Product Synthesis

The structural framework of 4-oxo-4-phenylbutanal and its derivatives is amenable to the construction of various heterocyclic systems, which are core components of many natural products, particularly alkaloids. One of the key reactions in alkaloid synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization. ucl.ac.uknih.govnih.govresearchgate.net While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor is significant. The aldehyde functionality can readily participate in the initial condensation with a β-arylethylamine to form a Schiff base, which then undergoes cyclization. The benzoyl group at the β-position of the resulting tetrahydroisoquinoline or β-carboline scaffold offers a handle for further functionalization and elaboration to construct more complex molecular architectures.

The general mechanism of the Pictet-Spengler reaction is depicted below:

Table 1: Key Steps in the Pictet-Spengler Reaction

| Step | Description |

|---|---|

| 1 | Formation of a Schiff base from a β-arylethylamine and a carbonyl compound (e.g., the aldehyde moiety of this compound). |

| 2 | Acid-catalyzed cyclization of the Schiff base via electrophilic aromatic substitution. |

Intermediates in the Development of Pharmaceutical Compounds

The versatility of this compound derivatives extends to the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Derivatives of this compound serve as precursors in the synthesis of analogs of 5-HT1A receptor antagonists. researchgate.netnih.govnih.gov The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in various neurological and psychiatric disorders, making its antagonists a subject of significant research in drug discovery. nih.gov The synthesis of these antagonists often involves the construction of complex heterocyclic scaffolds that can be accessed from γ-ketoaldehyde precursors. The dual reactivity of this compound allows for the sequential or tandem formation of multiple bonds to build these intricate molecular frameworks.

While direct synthesis from this compound is not the most commonly cited route, its structural relationship to key pharmaceutical intermediates is notable. For instance, 4-(4-phenylbutoxy)benzoic acid is a known intermediate in the synthesis of Pranlukast, an anti-asthma medication. google.compatsnap.comchemicalbook.com A plausible synthetic pathway from a this compound derivative could involve the reduction of the ketone to a secondary alcohol, followed by etherification and subsequent oxidation of the aldehyde to a carboxylic acid. However, more conventional syntheses of 4-(4-phenylbutoxy)benzoic acid typically start from materials like γ-chlorobutanone or 4-chlorine-1-butanol. google.compatsnap.com

Table 2: Common Starting Materials for the Synthesis of 4-(4-phenylbutoxy)benzoic acid

| Starting Material | Key Reaction Steps | Reference |

|---|---|---|

| γ-chlorobutanone | Reaction with p-hydroxybenzoate, catalytic reduction, hydrolysis. | patsnap.com |

| 4-chlorine-1-butanol | Friedel-Crafts reaction with benzene (B151609), etherification with a p-hydroxybenzoate derivative, hydrolysis. | google.com |

Quinoline carboxamides are a class of compounds that have been investigated for their anti-inflammatory properties. jocpr.com The synthesis of the quinoline core can be achieved through various named reactions, including the Pfitzinger reaction and the Doebner-von Miller reaction. jocpr.comwikipedia.orgwikipedia.orgwikipedia.orgsynarchive.comresearchgate.netresearchgate.net The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net this compound, with its enolizable ketone, is a potential substrate for this reaction, which would lead to a quinoline derivative with a carboxymethylbenzoyl substituent at the 2-position. Subsequent amidation of the carboxylic acid would yield the desired quinoline carboxamide.

The general scheme for the Pfitzinger reaction is as follows:

Table 3: Pfitzinger Reaction for Quinoline Synthesis

| Reactants | Conditions | Product |

|---|

Asymmetric Synthesis of Chiral Molecular Scaffolds

The development of asymmetric methodologies to construct enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound and its derivatives can be employed in asymmetric reactions to generate chiral molecular scaffolds.

The presence of two distinct carbonyl groups allows for selective reactions. For instance, the aldehyde can be targeted in organocatalytic asymmetric aldol (B89426) or Michael reactions, leaving the ketone available for subsequent transformations. rsc.orgresearchgate.net Chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. ijprs.com The resulting chiral building blocks, such as chiral lactams, can be valuable intermediates in the synthesis of biologically active molecules. ijprs.com

Table 4: Strategies for Asymmetric Synthesis Using Carbonyl Compounds

| Strategy | Description | Potential Application with this compound |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry. | Attachment of a chiral amine to the aldehyde to form a chiral enamine, followed by a diastereoselective reaction. |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of highly efficient and selective catalytic systems is a primary objective for expanding the applications of 4-Oxo-4-phenylbutanal. While classical methods are effective, future research will likely focus on catalysts that offer improved performance under milder conditions, with greater control over chemo-, regio-, and stereoselectivity.

Key Research Thrusts:

Homogeneous and Heterogeneous Catalysis: There is a growing interest in developing novel metal-based and organocatalytic systems. For instance, research into the oxidation kinetics of related compounds like 4-oxo-4-phenyl butanoic acid using agents such as tripropylammonium (B8586437) fluorochromate highlights the potential for developing new oxidative catalysts. derpharmachemica.comorientjchem.org Future work could explore immobilizing homogeneous catalysts on solid supports to create robust, recyclable heterogeneous systems, thereby improving sustainability and simplifying product purification.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers significant advantages in terms of selectivity and environmental compatibility. Research on the enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid demonstrates the potential of enzymes like L-phenylalanine dehydrogenase for transformations involving related structures. researchgate.net Future studies could focus on identifying or engineering enzymes capable of selectively transforming the aldehyde or ketone functionalities of this compound.

Asymmetric Catalysis: A significant area for development is the enantioselective transformation of this compound to produce chiral molecules, which are crucial in the pharmaceutical industry. The development of chiral catalysts, whether metal-based, organocatalysts, or enzymes, could enable the synthesis of high-value, optically active compounds.

Table 1: Comparison of Potential Catalytic Systems

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Metal Catalysts | High activity and selectivity. | Development of catalysts with novel ligands for enhanced performance. |

| Heterogeneous Catalysts | Ease of separation, reusability, suitability for continuous flow processes. | Immobilization of active species on solid supports like polymers or silica. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture, can provide high stereoselectivity. | Design of new chiral organic molecules for asymmetric transformations. |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally friendly. | Enzyme screening and protein engineering to achieve desired reactivity. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards greener and more sustainable chemical manufacturing processes is a major driver of innovation. Integrating the synthesis and transformations of this compound with flow chemistry and other sustainable methodologies represents a significant future research direction.

Key Aspects:

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. Future research will likely involve adapting existing synthetic routes for this compound and its derivatives to continuous flow systems. This could lead to higher yields, reduced reaction times, and minimized waste generation.

Green Solvents and Reagents: A key aspect of sustainable synthesis is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research could focus on utilizing green solvents such as water, supercritical fluids, or bio-based solvents in reactions involving this compound.

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future research will aim to develop new reactions involving this compound that proceed with high atom economy, such as addition and cycloaddition reactions.

Expanding the Scope of Transformations to New Molecular Architectures

While this compound is already used in the synthesis of various heterocyclic and carbocyclic systems, there is considerable potential to expand its application to the creation of novel and complex molecular architectures.

Potential New Applications:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. Designing new MCRs that utilize the dual reactivity of this compound could provide rapid access to diverse libraries of complex molecules. For example, three-component reactions have been used to synthesize novel benzothiazole derivatives. mdpi.com

Cascade Reactions: Developing cascade reactions, where a series of intramolecular transformations are triggered by a single event, can lead to the efficient synthesis of complex polycyclic structures. The unique arrangement of functional groups in this compound makes it an ideal candidate for designing such reaction cascades.

Synthesis of Novel Heterocycles: Research has shown that derivatives of this compound can serve as precursors for synthesizing 1,2-diarylpyrroles. researchgate.net Future work could explore its use in synthesizing a wider range of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Advanced In Silico Design and Optimization of Reactions Involving this compound

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Applying these methods to reactions involving this compound can accelerate the discovery and optimization of new synthetic methodologies.

Areas of Computational Focus:

Reaction Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. researchgate.net This provides detailed insights into reaction mechanisms, helping chemists to understand the factors that control reactivity and selectivity. Such studies can guide the rational design of improved catalysts and reaction conditions.

Catalyst Design: In silico methods can be employed to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. nih.gov By modeling the interaction between the substrate and the catalyst, researchers can predict which catalyst structures are most likely to be successful, thereby reducing the need for extensive experimental screening.

Prediction of Properties: Computational models can predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of molecules derived from this compound. nih.gov This is particularly valuable in the early stages of drug discovery, allowing for the prioritization of synthetic targets with desirable drug-like properties.

Table 2: Application of In Silico Methods

| Computational Method | Application in Research on this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies. | Rational optimization of reaction conditions (temperature, solvent). |

| Molecular Docking | Modeling the interaction of this compound derivatives with biological targets (e.g., enzymes). | Identification of potential new drug candidates. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the structural features of derivatives with their biological activity. | Design of more potent and selective molecules. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds to reduce late-stage failures in drug development. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxo-4-phenylbutanal, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via Claisen condensation or Knoevenagel condensation. For example, analogous structures like 4-(2-Fluorophenyl)-4-oxobutanoic acid are prepared using 2-fluorobenzaldehyde and ethyl acetate under alkaline conditions . Optimization involves adjusting catalyst concentration (e.g., piperidine for Knoevenagel), temperature (50–80°C), and solvent polarity. Continuous flow reactors may enhance scalability by improving heat transfer and reducing side reactions . Post-synthesis, drying intermediates (e.g., removing methanol via vacuum distillation) is critical to avoid contamination in subsequent steps .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- 1H NMR : Detects functional groups and purity. For example, 4-methoxy-4-oxobutanoic acid shows characteristic peaks at δ 2.60–2.80 (m, CH₂) and δ 3.68 (s, OCH₃) .

- GC-MS : Identifies volatile byproducts and validates molecular weight.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as demonstrated for 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid .

Q. How can purification challenges (e.g., separating keto-enol tautomers) be addressed?

- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For tautomeric mixtures, low-temperature crystallization in non-polar solvents (e.g., petroleum ether) minimizes equilibration. Purity is confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine) influence the reactivity of this compound derivatives?

- Methodology : Fluorine’s electron-withdrawing effect increases electrophilicity at the carbonyl group, enhancing nucleophilic attack. Compare reactivity of 4-(2-Fluorophenyl)-4-oxobutanoic acid (k = 0.15 min⁻¹ with NH₂OH) versus non-fluorinated analogs (k = 0.08 min⁻¹) . Computational studies (DFT) using Gaussian software can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Test compound concentrations across 3–5 log units to differentiate specific inhibition (IC₅₀) from non-specific toxicity (LD₅₀).

- Enzyme specificity profiling : Use panels like Kynurenine-3-hydroxylase and COX-2 to identify off-target effects. For instance, fluorinated derivatives show 80% COX-2 inhibition at 10 µM but <20% cytotoxicity in HEK293 cells .

- Metabolite tracking : LC-MS/MS monitors degradation products that may confound bioactivity readings .

Q. How can the reaction mechanism of this compound in Claisen condensation be experimentally validated?

- Methodology :

- Isotopic labeling : Introduce deuterium at the α-carbon to track enolate formation via ²H NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates. A KIE >2 suggests rate-limiting proton transfer .

- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect intermediate acyloxy enolates .

Q. What experimental designs are optimal for studying metal coordination complexes of this compound derivatives?

- Methodology :

- Ligand screening : Test transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water (1:1) at pH 5–7. UV-Vis spectroscopy (λ = 400–600 nm) identifies charge-transfer bands.

- X-ray crystallography : Resolve coordination geometry, as done for 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid-Cu(II) complexes .

- Magnetic susceptibility : SQUID magnetometry quantifies spin states in Fe³⁺ complexes .

Data Analysis and Reporting

Q. How should researchers handle large datasets from high-throughput screening of this compound analogs?

- Methodology :

- Principal Component Analysis (PCA) : Reduce dimensionality of IC₅₀, LogP, and molecular weight data.

- Heatmaps : Visualize structure-activity relationships (SAR) using tools like Heatmapper.

- Raw data management : Appendices store raw HPLC/MS files, while processed data (e.g., normalized inhibition percentages) are included in main texts .

Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.